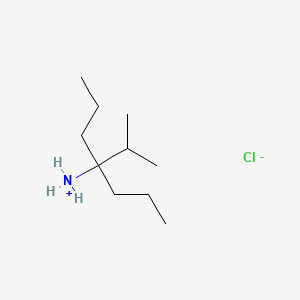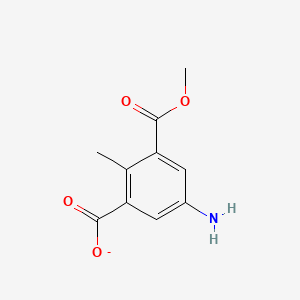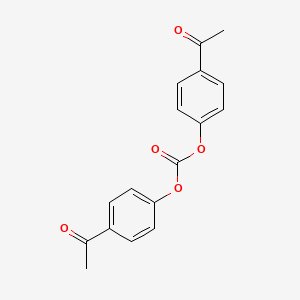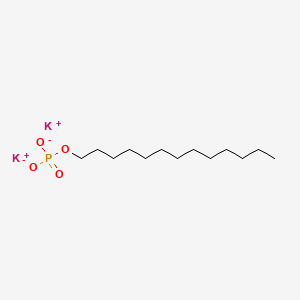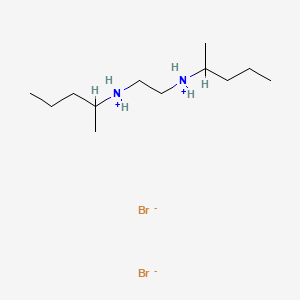
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol is a compound formed by the combination of N,N-dimethyl-1-phenylmethanamine and 2,4,6-trinitrophenol. N,N-dimethyl-1-phenylmethanamine, also known as benzyldimethylamine, is an organic compound with the formula C9H13N. It is a colorless to light yellow liquid with a strong fishy odor. 2,4,6-trinitrophenol, commonly known as picric acid, is a yellow crystalline solid with the formula C6H3N3O7. It is known for its explosive properties and is used in various applications such as dyes and explosives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethyl-1-phenylmethanamine can be synthesized by reacting benzyl chloride with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at a temperature range of 50-60°C.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The nitration process involves the stepwise addition of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine involves the continuous reaction of benzyl chloride with dimethylamine in a reactor. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products.
The industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol in large-scale reactors. The reaction mixture is then neutralized and purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.
Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form picramic acid.
Substitution: It can react with bases to form picrate salts.
Common Reagents and Conditions
Oxidation of N,N-dimethyl-1-phenylmethanamine: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction of 2,4,6-trinitrophenol: Common reducing agents include sodium sulfide and iron filings.
Major Products Formed
Oxidation of N,N-dimethyl-1-phenylmethanamine: N,N-dimethylbenzylamine oxide.
Reduction of 2,4,6-trinitrophenol: Picramic acid.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-phenylmethanamine is used as an intermediate in organic synthesis, particularly in the production of quaternary ammonium compounds and as a catalyst in polymerization reactions. It is also used as a corrosion inhibitor and in the preparation of pharmaceuticals.
2,4,6-trinitrophenol is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis. It is also used in the preparation of picrate salts, which are used in various analytical applications.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its ability to act as a nucleophile in substitution reactions, forming quaternary ammonium salts. It can also act as a base, neutralizing acids in various chemical reactions.
2,4,6-trinitrophenol exerts its effects through its ability to undergo redox reactions, particularly reduction to form picramic acid. Its explosive properties are due to the presence of nitro groups, which release a large amount of energy upon decomposition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1-phenylethylamine: Similar structure but with an ethyl group instead of a methyl group.
N,N-dimethyl-1-naphthylamine: Similar structure but with a naphthyl group instead of a phenyl group.
2,4,6-trinitrotoluene (TNT): Similar to 2,4,6-trinitrophenol but with a methyl group instead of a hydroxyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine is unique due to its strong nucleophilic properties and its use as a catalyst in polymerization reactions. 2,4,6-trinitrophenol is unique due to its explosive properties and its use in the manufacture of dyes and explosives.
Eigenschaften
CAS-Nummer |
5353-69-5 |
|---|---|
Molekularformel |
C15H16N4O7 |
Molekulargewicht |
364.31 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N.C6H3N3O7/c1-10(2)8-9-6-4-3-5-7-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,8H2,1-2H3;1-2,10H |
InChI-Schlüssel |
LPSPJWNASDUUTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


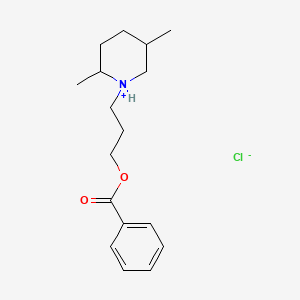
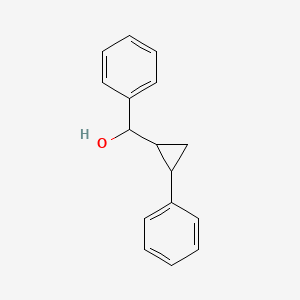

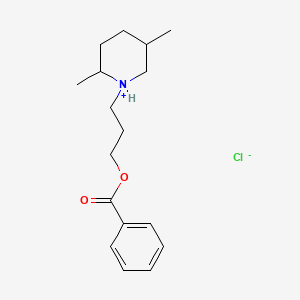

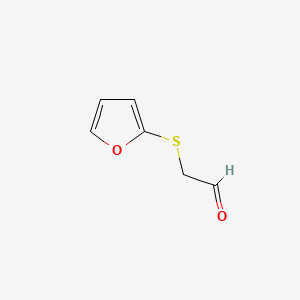
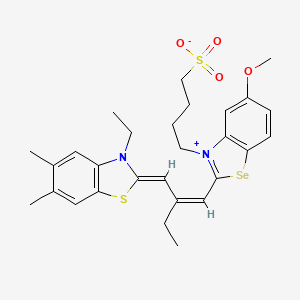
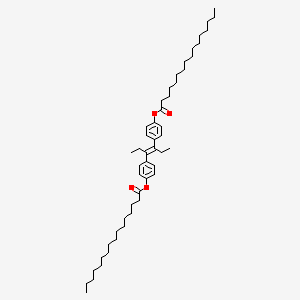
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
